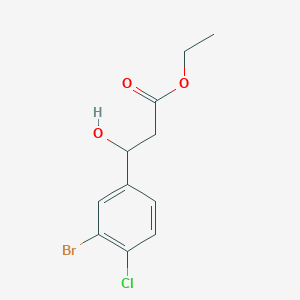
6,7-Dibromo-2-naphthimidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dibromo-2-naphthimidamide hydrochloride is a chemical compound with the molecular formula C11H9Br2ClN2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dibromo-2-naphthimidamide hydrochloride typically involves the bromination of 2-naphthimidamide. The reaction conditions often include the use of bromine or bromine-containing reagents in a suitable solvent, followed by purification steps to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dibromo-2-naphthimidamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthimidamide derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
6,7-Dibromo-2-naphthimidamide hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6,7-Dibromo-2-naphthimidamide hydrochloride involves its interaction with specific molecular targets. The exact pathways and targets can vary depending on the application, but it generally involves binding to specific sites on biomolecules, leading to changes in their activity or function.
Comparación Con Compuestos Similares
Similar Compounds
- 6,7-Dibromo-2-naphthylamine
- 6,7-Dibromo-2-naphthoic acid
- 6,7-Dibromo-2-naphthaldehyde
Uniqueness
6,7-Dibromo-2-naphthimidamide hydrochloride is unique due to its specific structural features, such as the presence of bromine atoms at the 6 and 7 positions of the naphthimidamide ring
Propiedades
Fórmula molecular |
C11H9Br2ClN2 |
|---|---|
Peso molecular |
364.46 g/mol |
Nombre IUPAC |
6,7-dibromonaphthalene-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C11H8Br2N2.ClH/c12-9-4-6-1-2-7(11(14)15)3-8(6)5-10(9)13;/h1-5H,(H3,14,15);1H |
Clave InChI |
RGRMCNXIQRQARS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=CC(=C(C=C21)Br)Br)C(=N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


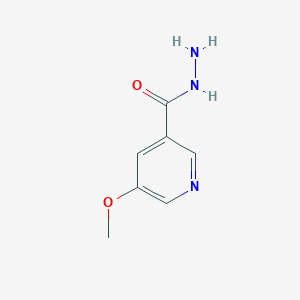
![6-Fluoro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13677601.png)
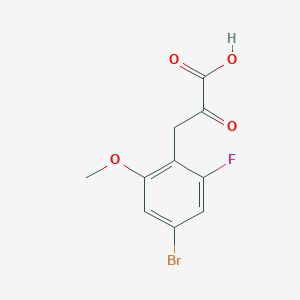
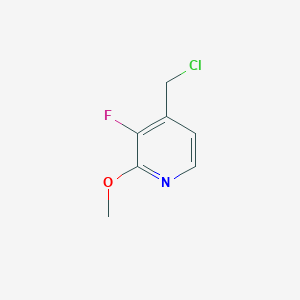

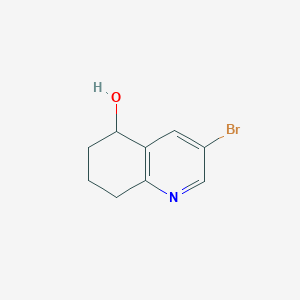
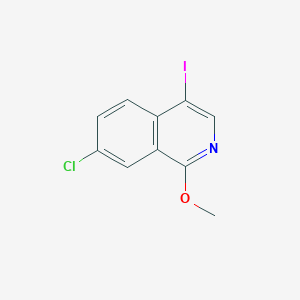

![6-Fluoro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13677674.png)

![8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13677706.png)

